molecular formula C7H10N2O B064297 2-Methoxy-5-methylpyridin-3-amine CAS No. 179677-17-9

2-Methoxy-5-methylpyridin-3-amine

Cat. No.: B064297
CAS No.: 179677-17-9
M. Wt: 138.17 g/mol
InChI Key: MHUGUFYRWAUTBP-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a methoxy group at the second position, a methyl group at the fifth position, and an amine group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the cross-coupling reaction of 2,5-dimethylpyridine with 3-aminopyridine . This reaction typically employs a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow methods. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methoxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGUFYRWAUTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179677-17-9
Record name 2-methoxy-5-methylpyridin-3-amine
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